5-Chloro-2-iodoaniline
Overview
Description
5-Chloro-2-iodoaniline is an organic compound with the molecular formula C6H5ClIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 5 and 2 positions, respectively. This compound is known for its utility in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Scientific Research Applications
5-Chloro-2-iodoaniline is utilized in various scientific research fields:
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-2-iodoaniline can be synthesized through several methods. One common approach involves the halogenation of aniline derivatives. For instance, starting from 4-chloro-2-nitroaniline, the nitro group can be reduced to an amino group, followed by iodination to introduce the iodine atom at the 2-position .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under conditions such as heating or the presence of a catalyst.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide are commonly used.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in compounds like 5-chloro-2-aminobenzene derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Mechanism of Action
The mechanism by which 5-chloro-2-iodoaniline exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the chlorine and iodine atoms, which activate the benzene ring towards nucleophilic substitution. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Chloro-2-iodoaniline
- 2-Iodo-4-nitroaniline
- 4-Bromo-2-iodoaniline
- 2-Chloro-6-iodoaniline
Comparison: 5-Chloro-2-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms, which imparts distinct reactivity and properties compared to its analogs. For example, 4-chloro-2-iodoaniline has the chlorine atom at the 4-position, leading to different electronic effects and reactivity patterns. Similarly, 2-iodo-4-nitroaniline contains a nitro group, which significantly alters its chemical behavior .
Properties
IUPAC Name |
5-chloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOMAFDDLHSVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348664 | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6828-35-9 | |
Record name | 5-Chloro-2-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6828-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-chloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-chloro-2-iodoaniline in the synthesis of the glycine antagonist described in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the glycine antagonist (2R,4E)-7-chloro-4-(2-oxo-1-phenyl-pyyrrolidin-3-ylidene)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-penta-ol []. The synthesis begins with a three-step telescoped process involving this compound hydrochloride. This involves:
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